1-[3-Fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-OL - 2126176-86-9

1-[3-Fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-OL

Catalog Number: EVT-2804984
CAS Number: 2126176-86-9
Molecular Formula: C12H12F4N2O2
Molecular Weight: 292.234
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-(piperidin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine

  • Relevance: This compound shares a core structure with 1-[3-fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-ol, both containing a piperidin-4-yl group and a 4-fluoro-3-(trifluoromethyl)phenyl moiety. [] The difference lies in the heterocycle connecting these groups – an imidazole ring in this compound and a pyridine ring in the main compound. This similarity suggests potential commonalities in their chemical behavior.

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidin-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

    Compound Description: This compound, designated as 7w, acts as a potent Glycine Transporter 1 (GlyT1) inhibitor. [] It was designed by superimposing different chemical scaffolds and exhibits an IC50 value of 1.8 nM for GlyT1. [] Preclinical studies in rats demonstrated good plasma exposure and sufficient blood-brain barrier penetration. [] Importantly, 7w demonstrated significant efficacy in various rodent models of schizophrenia without inducing noticeable adverse central nervous system effects. []

    Relevance: Both 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidin-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide and 1-[3-fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-ol share a key structural motif: a substituted pyridine ring bearing a trifluoromethyl group. [] This common feature suggests potential similarities in their physicochemical properties and possible biological targets.

(3-((4-(Aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone

    Compound Description: This research paper focuses on identifying potent and selective inhibitors of the copper-dependent amine oxidase, Lysyl Oxidase-Like 2 (LOXL2). [] The compound (3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone (racemic-trans isomer 28) emerged as a potent, irreversible LOXL2 inhibitor with excellent selectivity over LOX and other amine oxidases. [] Oral administration of 28 significantly reduced fibrosis in a 14-day mouse lung bleomycin model. [] Further development led to the (R,R)-enantiomer 43 (PAT-1251), which advanced to Phase 1 clinical trials as a first-in-class small-molecule LOXL2 inhibitor. []

    Relevance: Similar to 1-[3-fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-ol, this compound possesses a trifluoromethyl-substituted pyridine ring. [] This structural similarity suggests potential commonalities in their physicochemical characteristics and possible interactions with biological targets.

S-(4-Fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone (ADX47273)

    Compound Description: ADX47273 is a novel positive allosteric modulator (PAM) selective for the metabotropic glutamate receptor subtype 5 (mGlu5). [] It displayed high potency in enhancing N-methyl-D-aspartate receptor function. [] ADX47273 showed promising preclinical antipsychotic-like and procognitive activities in animal models. [] For instance, it effectively reduced conditioned avoidance responding in rats and apomorphine-induced climbing in mice. [] Additionally, it improved novel object recognition and decreased impulsivity in rats. []

    Relevance: Both ADX47273 and 1-[3-fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-ol share a common structural feature: a piperidine ring substituted at the 4-position. [] This similarity, despite differences in other parts of the molecules, suggests a potential for overlapping physicochemical properties.

2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(1-(3-fluoro-2-(trifluoromethyl)isonicotinoyl)piperidin-4-yl)azetidin-3-yl)acetonitrile (INCB039110)

  • Relevance: INCB039110 and 1-[3-fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-ol share a significant structural resemblance, both containing a 3-fluoro-2-(trifluoromethyl)pyridine-4-carbonyl moiety attached to a piperidin-4-yl group. [] This high degree of structural similarity suggests the possibility of shared physicochemical properties and potential for similar interactions with biological targets.

[(2-{[3-(4-Methyl-1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}phenyl)amino]acetic acid (Compound 1)

    Compound Description: Compound 1 is a novel benzimidazole piperidine derivative designed as a selective cyclooxygenase-2 (COX-2) inhibitor. [] This compound displayed high selectivity for COX-2 over COX-1, a favorable drug-likeness profile, and desirable ADME (absorption, distribution, metabolism, and excretion) properties. [] Importantly, it exhibited potent anti-inflammatory activity in a carrageenan-induced rat paw edema model without causing noticeable gastric side effects, a common drawback of many COX-2 inhibitors. []

    Relevance: Both Compound 1 and 1-[3-fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-ol share a piperidine ring, highlighting a common structural feature. [] While the overall structures differ, this shared moiety suggests the potential for some degree of overlap in their physicochemical properties.

N-({3-[(3-Ethoxy-6-methylpyridin-2-yl)carbonyl]-3-azabicyclo[4.1.0]hept-4-yl}methyl)-5-(trifluoromethyl)pyrimidin-2-amine (Compound 56)

    Compound Description: This compound, denoted as Compound 56, is a highly selective and brain-penetrant antagonist of the orexin-1 receptor (OX1R). [] It exhibits potent in vivo occupancy of OX1Rs in rat brains at doses lower than those required for the standard OX1R antagonists GSK-1059865, SB-334867, and SB-408124. [] While Compound 56 did not alter normal sleep patterns in rats and wild-type mice, it selectively promoted rapid eye movement (REM) sleep in orexin-2 receptor knockout mice, confirming its on-target activity. [] In preclinical models of psychological stress and panic vulnerability, Compound 56 effectively attenuated stress-induced hyperarousal and panic-like behaviors without inducing hypnotic effects. []

    Relevance: Similar to 1-[3-fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-ol, Compound 56 incorporates a trifluoromethyl group in its structure, specifically attached to a pyrimidine ring. [] This commonality suggests potential similarities in their physicochemical properties despite differences in the overall structures.

1-Fluoro-3-((2-((1E,3E)-4-(6-(methylamino)pyridine-3-yl)buta-1,3-dien-1-yl)benzo[d]thiazol-6-yl)oxy)propan-2-ol ([18F]PM-PBB3)

    Compound Description: [18F]PM-PBB3 represents an 18F-labeled positron emission tomography (PET) tracer designed for imaging tau pathologies in the brain. [] It is an improved analog of the 11C-labeled [11C]PBB3, overcoming the limitations of rapid metabolism and short half-life. [] The synthesis of [18F]PM-PBB3, involving direct 18F-fluorination and deprotection steps, yields a product with high radiochemical yield, purity, and molar activity suitable for clinical use. []

    Relevance: Both [18F]PM-PBB3 and 1-[3-fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-ol share a common structural motif: a pyridine ring substituted at the 3-position. [] While the overall structures differ considerably, this shared feature hints at possible similarities in their physicochemical characteristics.

(2S)-2-Hydroxy-3-methyl-N-[(2S)-1-{[(1S)-3-methyl-2-oxo-2,3,4,5-tetrahydro-1H-3-benzazepin-1-yl]amino}-1-oxopropan-2-yl]butanamide (LY450139, semagacestat) and (2R)-2-[[(4-Chlorophenyl)sulfonyl][[2-fluoro-4-(1,2,4-oxazol-3-yl)phenyl]methyl]amino-5,5,5-trifluoropentanamide (BMS-708163)

    Compound Description: LY450139 (semagacestat) and BMS-708163 are both γ-secretase inhibitors (GSIs) investigated for their potential in reducing amyloid-β (Aβ) peptides, a hallmark of Alzheimer’s disease. [] While they effectively reduce Aβ, they also increase levels of the amyloid precursor protein’s β-C-terminal fragment (β-CTF), potentially leading to unwanted effects on synapses. [] In contrast to a γ-secretase modulator, which showed cognitive improvement, both GSIs demonstrated detrimental effects on cognitive function in both amyloid precursor protein-transgenic and nontransgenic mice. []

    Relevance: Both LY450139 and BMS-708163 contain a fluorine atom. This structural feature is also found in 1-[3-fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-ol, suggesting a potential for some degree of overlap in their physicochemical properties, even though the overall structures are different. []

Properties

CAS Number

2126176-86-9

Product Name

1-[3-Fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-OL

IUPAC Name

[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]-(4-hydroxypiperidin-1-yl)methanone

Molecular Formula

C12H12F4N2O2

Molecular Weight

292.234

InChI

InChI=1S/C12H12F4N2O2/c13-9-8(1-4-17-10(9)12(14,15)16)11(20)18-5-2-7(19)3-6-18/h1,4,7,19H,2-3,5-6H2

InChI Key

PBINVYFFOPHLQR-UHFFFAOYSA-N

SMILES

C1CN(CCC1O)C(=O)C2=C(C(=NC=C2)C(F)(F)F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.